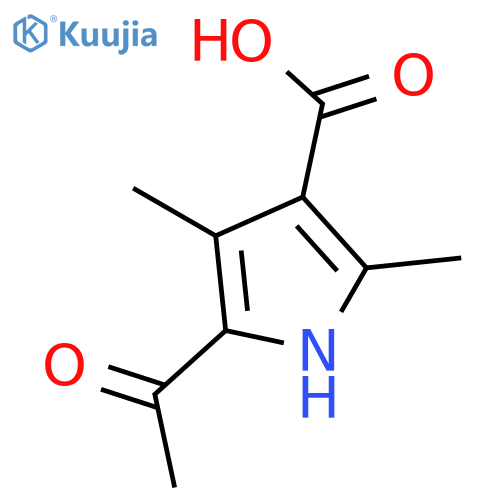Cas no 17106-15-9 (5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid)

17106-15-9 structure
商品名:5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 1H-Pyrrole-3-carboxylicacid, 5-acetyl-2,4-dimethyl-
- 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid(SALTDATA: FREE)
- 5-Acetyl-2,4-dimethyl-pyrrol-3-carbonsaeure
- 5-acetyl-2,4-dimethylpyrrole-3-carboxylic acid
- Albb-006685
- CHEMBRDG-BB 4011763
- 5-ethanoyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 004896
- CBI-BB ZERO
- CBI-BB ZERO/004896
- MFCD00982313
- 1H-Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-
- 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, AldrichCPR
- 17106-15-9
- DTXSID00353447
- SB62146
- EU-0043945
- FT-0707510
- ZGJJSECHXQTROG-UHFFFAOYSA-N
- LS-02377
- CS-0313272
- AKOS000265003
- SCHEMBL3285995
- STK502096
- G78356
- DB-028761
-
- MDL: MFCD00982313
- インチ: InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13)
- InChIKey: ZGJJSECHXQTROG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)C)NC(=C1C(=O)O)C
計算された属性
- せいみつぶんしりょう: 181.07400
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 70.2Ų
じっけんとくせい
- 密度みつど: 1.255
- ふってん: 392.7°C at 760 mmHg
- フラッシュポイント: 191.3°C
- 屈折率: 1.568
- PSA: 70.16000
- LogP: 1.53230
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
-
危険物標識:

- 危険レベル:IRRITANT
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB216822-25 g |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid; 95% |
17106-15-9 | 25g |
€444.60 | 2023-02-05 | ||
| Fluorochem | 057806-25g |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
17106-15-9 | 95% | 25g |
£279.00 | 2022-03-01 | |
| abcr | AB216822-5 g |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid; 95% |
17106-15-9 | 5g |
€176.30 | 2023-02-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167857-250mg |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
17106-15-9 | 95% | 250mg |
¥370.90 | 2023-09-04 | |
| A2B Chem LLC | AD65591-1g |
5-Acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylic acid |
17106-15-9 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AD65591-5g |
5-Acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylic acid |
17106-15-9 | 95% | 5g |
$162.00 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010491-500mg |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
17106-15-9 | 500mg |
2826.0CNY | 2021-07-13 | ||
| eNovation Chemicals LLC | Y1265517-5g |
1H-Pyrrole-3-carboxylicacid, 5-acetyl-2,4-dimethyl- |
17106-15-9 | 95% | 5g |
$640 | 2024-06-07 | |
| abcr | AB216822-1 g |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid; 95% |
17106-15-9 | 1g |
€88.60 | 2023-02-05 | ||
| Fluorochem | 057806-10g |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
17106-15-9 | 95% | 10g |
£140.00 | 2022-03-01 |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 関連文献
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
17106-15-9 (5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) 関連製品
- 89942-59-6(2-Acetonicotinic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17106-15-9)5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

清らかである:99%
はかる:5g
価格 ($):461.0